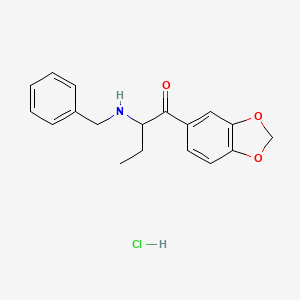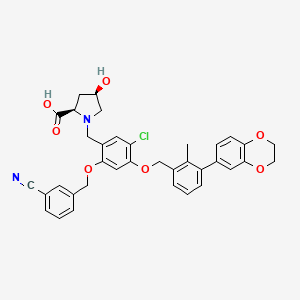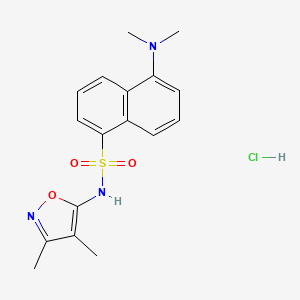
BMS-986118
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-986118 is a potent, orally active, and selective GPR40 agonist . It has an EC50 of 0.07 µM . This compound has dual insulinotropic and GLP-1 secretory effects, resulting in robust plasma glucose lowering effects in acute animal models .
Synthesis Analysis
The synthesis of this compound involves strategies to increase polarity and the ratio of sp3/sp2 character of the chemotype . The key phenol intermediate A is synthesized from 2,4,6-trihydroxybenzoic acid (A1), acetone, and N,N-dimethylpyridin-4-amine in DME .Molecular Structure Analysis
The molecular formula of this compound is C25H28ClF3N4O4 . Its exact mass is 540.18 and its molecular weight is 540.968 .Chemical Reactions Analysis
This compound is a GPR40 agonist . It has dual insulinotropic and GLP-1 secretory effects, resulting in robust plasma glucose lowering effects in acute animal models .Physical and Chemical Properties Analysis
The molecular formula of this compound is C25H28ClF3N4O4 . Its exact mass is 540.18 and its molecular weight is 540.968 . The elemental analysis shows that it contains C (55.51%), H (5.22%), Cl (6.55%), F (10.54%), N (10.36%), and O (11.83%) .Wissenschaftliche Forschungsanwendungen
Biodegradable Metals
- Biodegradable Metals (Witte, 2018): This paper discusses the use of biodegradable metals in medical device applications. It covers the definition, classification, degradation mechanisms, and various types of BMs like Mg-based, Fe-based, and others. It emphasizes their applications in clinical trials and potential future developments in biomedical materials.
Innovation in Precision Medicine
- Innovation and New Technologies in Precision Medicine (Seyhan & Carini, 2019): This paper explores how recent technological advancements, including in genetics and genomics, are transforming healthcare and contributing to the emergence of precision medicine. It discusses the role of digital biomarkers and AI in improving diagnostics and treatment options.
Application in Migraine Treatment
- BMS-927711 for Acute Migraine Treatment (Marcus et al., 2014): Although this paper focuses on BMS-927711, a compound used for treating migraines, it may provide context for understanding the research and development processes for similar compounds in pharmaceutical applications.
Wirkmechanismus
Zukünftige Richtungen
BMS-986118 is currently in the preclinical phase . It has been developed by Bristol Myers Squibb Co . The future directions of this compound could be focused on further clinical trials to evaluate its efficacy and safety in treating diabetes .
Relevant Papers One relevant paper is “Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists” published in the Journal of Medicinal Chemistry . Another relevant paper is “Free fatty acid receptor agonists for the treatment of type 2 diabetes: drugs in preclinical to phase II clinical development” published in Expert Opinion on Investigational Drugs .
Eigenschaften
CAS-Nummer |
1610562-74-7 |
|---|---|
Molekularformel |
C25H28ClF3N4O4 |
Molekulargewicht |
540.9682 |
IUPAC-Name |
2-((4S,5S)-1-(4-(((3R,4R)-1-(5-chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl)oxy)phenyl)-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-yl)acetic acid |
InChI |
InChI=1S/C25H28ClF3N4O4/c1-14-13-32(20-10-22(36-3)30-12-18(20)26)9-8-21(14)37-17-6-4-16(5-7-17)33-19(11-23(34)35)15(2)24(31-33)25(27,28)29/h4-7,10,12,14-15,19,21H,8-9,11,13H2,1-3H3,(H,34,35)/t14-,15+,19+,21-/m1/s1 |
InChI-Schlüssel |
GKIUHMMLGAMMOO-OITFXXTJSA-N |
SMILES |
COC1=CC(N2CC[C@@H](OC3=CC=C(N4[C@@H](CC(O)=O)[C@H](C)C(C(F)(F)F)=N4)C=C3)[C@H](C)C2)=C(Cl)C=N1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS-986118; BMS 986118; BMS986118. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B606219.png)
![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol;hydrochloride](/img/structure/B606220.png)

![2-[(ISOPROPYLAMINOCARBONYL)AMINO]-N-[2-[[CIS-2-[[4-(METHYLTHIO)BENZOYL]AMINO]CYCLOHEXYL]AMINO]-2-OXOETHYL]-5-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B606224.png)
